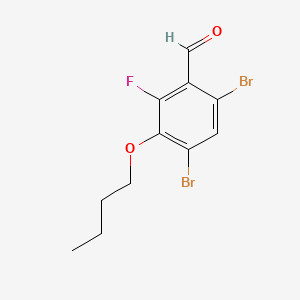
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C11H9Br2FO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and butoxy substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde typically involves the bromination of 3-butoxy-2-fluorobenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4,6-Dibromo-3-butoxy-2-fluorobenzoic acid.
Reduction: Formation of 4,6-Dibromo-3-butoxy-2-fluorobenzyl alcohol.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would be determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dibromo-2-fluorobenzaldehyde
- 4-Bromo-2-fluorobenzaldehyde
- 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
Uniqueness
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms, along with a butoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Eigenschaften
Molekularformel |
C11H11Br2FO2 |
|---|---|
Molekulargewicht |
354.01 g/mol |
IUPAC-Name |
4,6-dibromo-3-butoxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H11Br2FO2/c1-2-3-4-16-11-9(13)5-8(12)7(6-15)10(11)14/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
ZXAQAAPWUXODNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C(=C1F)C=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


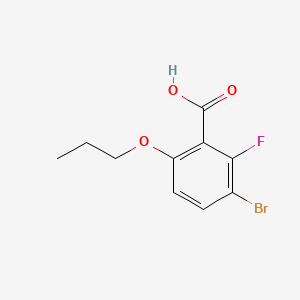
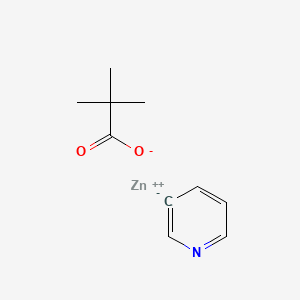
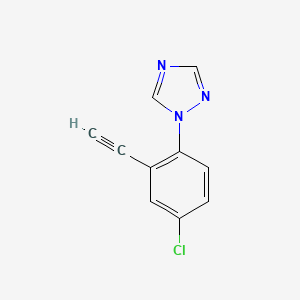
![cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14771116.png)
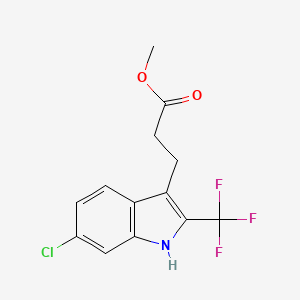

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14771141.png)

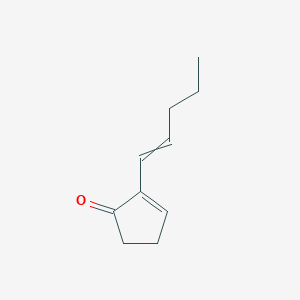
![2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14771153.png)

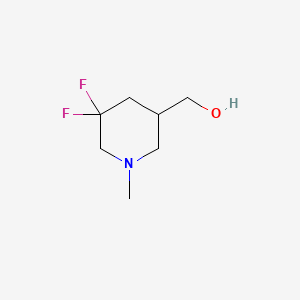

![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
